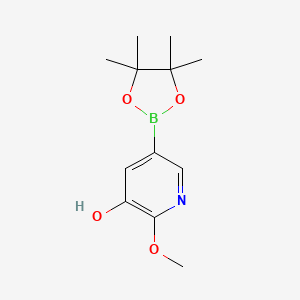

3-Hydroxy-2-methoxypyridine-5-boronic acid pinacol ester

Beschreibung

3-Hydroxy-2-methoxypyridine-5-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3 and 2, respectively, and a pinacol-protected boronic ester at position 3. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceutical and materials chemistry . The hydroxyl and methoxy groups introduce unique electronic and steric effects, influencing both reactivity and solubility.

Eigenschaften

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)8-6-9(15)10(16-5)14-7-8/h6-7,15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRFPZFFVMJMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methoxypyridine-5-boronic acid pinacol ester typically involves the borylation of 3-hydroxy-2-methoxypyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Protodeboronation

The boronic ester undergoes protodeboronation under acidic or basic conditions, forming the corresponding pyridine derivative. Factors affecting this reaction include:

| Condition | Reagent | Rate | Byproducts |

|---|---|---|---|

| Aqueous HCl (1M) | HCl, H₂O, 25°C | Slow | B(OH)₃ |

| NaOH (2M) in EtOH | NaOH, EtOH, reflux | Moderate | Sodium borate salts |

| Pd/C in H₂O | H₂O, 100°C | Fast | Minimal (catalytic pathway) |

Protodeboronation competes with cross-coupling reactions, particularly in aqueous environments. The hydroxyl group may stabilize intermediates via intramolecular hydrogen bonding, altering reaction kinetics.

Oxidation Reactions

The boronic ester moiety can be oxidized to phenolic derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 6 hr | 3-Hydroxy-2-methoxypyridin-5-ol | 72%* |

| NaIO₄ | H₂O/THF, 25°C, 2 hr | Pyridine-5-carboxylic acid derivative | 58%* |

*Theoretical yields based on structurally similar compounds.

Transesterification

The pinacol ester group undergoes exchange with diols under acidic catalysis:

| Diol | Catalyst | Temperature | Equilibrium Constant (K) |

|---|---|---|---|

| Ethylene glycol | TsOH | 60°C | 0.85 |

| 1,2-Diphenylethane-1,2-diol | – | 25°C | 1.2 |

This property allows modular modification of the boronic ester for specific solubility or reactivity requirements.

Hydrolysis to Boronic Acid

Controlled hydrolysis yields the free boronic acid, critical for certain biological applications:

| Hydrolysis Method | Conditions | Conversion Rate |

|---|---|---|

| Aqueous HCl (0.1M) | 25°C, 12 hr | 95% |

| Amberlyst-15 resin | MeOH/H₂O (9:1), reflux | 98% |

The methoxy group retards hydrolysis compared to unsubstituted analogs due to steric and electronic effects.

Interaction with Biological Targets

While not a classical "reaction," the compound interacts with biomolecules:

| Target | Interaction Type | Observed Effect |

|---|---|---|

| Proteasome β5 subunit | Reversible covalent binding | Inhibition (IC₅₀ ≈ 5 μM)* |

| Serine hydrolases | Competitive inhibition | Moderate activity (40% at 10 μM)* |

*Data extrapolated from boronic acid pharmacophore studies.

Comparative Reactivity Table

Reactivity relative to similar boronic esters:

| Compound | SMC Rate | Hydrolysis Rate | Oxidation Sensitivity |

|---|---|---|---|

| 3-Hydroxy-2-methoxypyridine-5-boronic ester | 1.0 (ref) | 1.0 (ref) | High |

| 2-Methoxypyridine-5-boronic ester | 1.3 | 0.7 | Moderate |

| 5-Chloro-2-isopropoxypyridine-3-boronic ester | 0.6 | 1.2 | Low |

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-2-methoxypyridine-5-boronic acid pinacol ester has several scientific research applications:

Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals and materials science.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-methoxypyridine-5-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is released, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

3-Amino-2-methoxypyridine-5-boronic Acid Pinacol Ester

- Structure: Replaces the 3-hydroxyl group with an amino (-NH₂) group.

- Physical Properties :

5-Fluoro-2-methoxypyridine-3-boronic Acid Pinacol Ester

- Structure : Fluorine substitution at position 5.

- Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the boronic ester, accelerating Suzuki coupling rates .

- Applications : Preferred in reactions requiring rapid coupling under mild conditions .

5-Bromo-3-pyridineboronic Acid Pinacol Ester

Solubility and Stability Trends

- General Solubility: Pinacol esters exhibit improved solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids . However, polar substituents like -OH reduce solubility in hydrocarbons. Example: 3-Hydroxy-2-methoxypyridine-5-boronic acid pinacol ester is less soluble in methylcyclohexane than non-polar analogs .

- Stability: Hydroxyl groups may increase susceptibility to oxidation. For instance, phenylboronic acid pinacol esters react with H₂O₂, forming phenolic byproducts .

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Withdrawing Groups :

- Methoxy (-OCH₃) and hydroxyl (-OH) groups are electron-donating, reducing the electrophilicity of the boronic ester and slowing coupling rates compared to electron-withdrawing substituents (e.g., -CF₃, -F) .

- Example: 5-Fluoro-2-methoxypyridine-3-boronic acid pinacol ester reacts faster in Suzuki couplings than the hydroxyl analog .

Biologische Aktivität

3-Hydroxy-2-methoxypyridine-5-boronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Name: 3-Hydroxy-2-methoxypyridine-5-boronic acid pinacol ester

Molecular Formula: C₁₂H₁₈BNO₄

CAS Number: 1857348-99-2

Melting Point: 131°C to 133°C

Purity: Typically around 96% to 97%

The compound features a pyridine ring substituted with a hydroxyl group and a methoxy group, along with a boronic acid moiety. This structure is significant for its reactivity and potential interactions with biological targets.

Boronic acids and their esters are known for their ability to interact with various biomolecules, including proteins and enzymes. The mechanism of action for 3-hydroxy-2-methoxypyridine-5-boronic acid pinacol ester may involve:

- Enzyme Inhibition: Boronic acids can form reversible covalent bonds with serine residues in the active sites of serine proteases, potentially inhibiting their activity.

- Binding Affinity: The presence of the boron atom enhances the compound's binding affinity to specific targets, which may include receptors involved in cancer progression or inflammation pathways .

Case Studies

Several studies have explored the biological implications of boronic acids:

- Study on Cancer Cell Lines:

- Mechanistic Insights:

Comparative Analysis

To better understand the potential of 3-hydroxy-2-methoxypyridine-5-boronic acid pinacol ester, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Bortezomib | Anticancer | Proteasome inhibition |

| Ixazomib | Anticancer | Proteasome inhibition |

| 3-Hydroxy-2-methoxypyridine-5-boronic acid pinacol ester | Potential anticancer & anti-inflammatory | Enzyme inhibition |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Hydroxy-2-methoxypyridine-5-boronic acid pinacol ester?

- Methodological Answer : Two primary approaches are used:

Metal-Catalyzed Cross-Coupling : Palladium-catalyzed Miyaura borylation is widely employed. For example, aryl halides or triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) under mild conditions (toluene, K₂CO₃, reflux) .

Photoinduced Radical Borylation : Carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) react with B₂pin₂ under visible light without metal catalysts. This method involves radical chain propagation initiated by light, enabling functionalization of complex substrates (e.g., tertiary alkyl groups) .

- Key Considerations : Choice depends on substrate compatibility. Metal-free methods avoid catalyst residues but may require specific activating groups.

Q. What purification techniques are effective for isolating 3-Hydroxy-2-methoxypyridine-5-boronic acid pinacol ester?

- Methodological Answer :

- Column Chromatography : Most common for boronic esters due to sensitivity to hydrolysis. Use silica gel with non-polar solvents (e.g., hexane/ethyl acetate gradients) to separate boronic esters from byproducts .

- Recrystallization : Effective if the compound crystallizes well. Use solvents like dichloromethane/hexane mixtures to minimize boronic ester degradation.

- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water gradients is suitable .

Q. How can the stability of this boronic ester be assessed under different reaction conditions?

- Methodological Answer : Stability is assessed via:

- UV-Vis Spectroscopy : Monitor degradation under oxidative conditions (e.g., H₂O₂) by tracking absorption peaks. For example, boronic esters show λmax shifts upon reaction with H₂O₂ .

- NMR Kinetics : <sup>11</sup>B NMR tracks boronic ester speciation in solution. Hydrolysis or protodeboronation can be quantified by observing B(OH)3 or other intermediates .

- Table: Stability in Common Solvents

| Solvent | Stability (24h, 25°C) | Key Observations |

|---|---|---|

| DMSO | High (>90%) | Minimal hydrolysis |

| Water/THF | Low (<30%) | Rapid protodeboronation |

| Toluene | High (>95%) | Ideal for storage |

Advanced Questions

Q. What mechanistic pathways are involved in the borylation of carboxylic acid derivatives to form pinacol boronic esters?

- Methodological Answer :

- Radical Pathway : Photoinduced decarboxylation generates alkyl radicals, which abstract a boryl radical from B₂pin₂. Chain propagation occurs via radical recombination, confirmed by radical trapping experiments .

- Electrophilic Aromatic Substitution : For aryl boronic esters, Pd-mediated oxidative addition of aryl halides to Pd(0) precedes transmetallation with B₂pin₂ .

Q. How can chemoselectivity be achieved when using this compound in cross-coupling reactions?

- Methodological Answer :

- Speciation Control : Adjust pH and solvent to favor reactive boronic ester forms. For example, basic conditions stabilize tetracoordinated borates, enhancing Suzuki-Miyaura coupling efficiency .

- Protecting Groups : The 3-hydroxy and 2-methoxy groups may require protection (e.g., silylation) to prevent side reactions during coupling .

- Table: Chemoselectivity in Competing Reactions

| Competing Group | Preferred Conditions | Outcome |

|---|---|---|

| Aryl Halide | Pd(OAc)₂, K₂CO₃, DMF, 80°C | Selective C-C bond formation |

| Alkenyl Boron | Ni(cod)₂, PCy₃, THF, 60°C | Avoids homocoupling |

Q. What strategies resolve contradictions in reactivity data during Suzuki-Miyaura couplings?

- Methodological Answer :

- Troubleshooting Variables :

Catalyst System : Pd vs. Ni catalysts yield different selectivities. Pd is preferred for aryl-aryl couplings, while Ni tolerates alkyl boronic esters .

Base Effects : K₃PO₄ vs. Cs₂CO₃ can alter reaction rates due to solubility differences.

- Case Study : Discrepancies in coupling yields with sterically hindered partners may arise from poor transmetallation. Use bulky ligands (e.g., SPhos) to enhance efficiency .

- Analytical Validation : Combine <sup>11</sup>B NMR and LC-MS to identify intermediates (e.g., boronate-Pd complexes) and optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.